BenchChemオンラインストアへようこそ!

(E)-2-(4-chlorophenyl)-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide

Lipophilicity Membrane permeability Drug-likeness

CAS 1252570-65-2, (E)-2-(4-chlorophenyl)-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide, is a tetra-substituted ethenesulfonamide that integrates a 4-chlorophenyl ring, an N-ethyl group, and an N-[(1-methylpyrazol-4-yl)methyl] moiety onto a conjugated alkene-sulfonamide backbone (C₁₅H₁₈ClN₃O₂S; MW 339.84). Its computed properties include XLogP3 2.3 and topological polar surface area (TPSA) of 63.6 Ų.

Molecular Formula C15H18ClN3O2S
Molecular Weight 339.84
CAS No. 1252570-65-2
Cat. No. B2984908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-(4-chlorophenyl)-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide
CAS1252570-65-2
Molecular FormulaC15H18ClN3O2S
Molecular Weight339.84
Structural Identifiers
SMILESCCN(CC1=CN(N=C1)C)S(=O)(=O)C=CC2=CC=C(C=C2)Cl
InChIInChI=1S/C15H18ClN3O2S/c1-3-19(12-14-10-17-18(2)11-14)22(20,21)9-8-13-4-6-15(16)7-5-13/h4-11H,3,12H2,1-2H3/b9-8+
InChIKeyDHBQKOKMFSCKSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1252570-65-2 (E)-2-(4-Chlorophenyl)-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide: A Structurally Differentiated Pyrazole-Ethenesulfonamide for Covalent Inhibitor and Targeted Modulator Development


CAS 1252570-65-2, (E)-2-(4-chlorophenyl)-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide, is a tetra-substituted ethenesulfonamide that integrates a 4-chlorophenyl ring, an N-ethyl group, and an N-[(1-methylpyrazol-4-yl)methyl] moiety onto a conjugated alkene-sulfonamide backbone (C₁₅H₁₈ClN₃O₂S; MW 339.84). Its computed properties include XLogP3 2.3 and topological polar surface area (TPSA) of 63.6 Ų [1]. The compound serves as a synthetic building block for medicinal chemistry programs targeting enzyme inhibitors and receptor modulators, offering three distinct diversification points within a drug-like physicochemical envelope [1], [2].

Why Generic Substitution Fails: Critical Substituent-Driven Selectivity and Reactivity Differentiating 1252570-65-2 from Common Pyrazole Sulfonamide Analogs


In-class pyrazole sulfonamides cannot be interchanged with 1252570-65-2 without altering pharmacological performance because subtle variations in the ethenesulfonamide substitution pattern profoundly impact target selectivity, covalent reactivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on ethenesulfonamide derivatives have demonstrated that substituents at the 4-position of the phenyl ring directly modulate ETA/ETB endothelin receptor selectivity, with halogen substitution significantly shifting selectivity profiles relative to unsubstituted or alkyl-substituted congeners [1]. The conjugated alkene of the ethenesulfonamide group further imparts covalent binding potential absent in saturated sulfonamide analogs, meaning that replacement with a simple sulfonamide destroys the electrophilic warhead essential for mechanism-based inhibition [2]. Below, we present the quantitative evidence supporting the differentiated selection of 1252570-65-2.

Product-Specific Quantitative Evidence Guide: 1252570-65-2 Differentiation Data for Scientific Procurement


Elevated Lipophilicity (XLogP3 2.3) vs. Non-Halogenated Phenyl Ethenesulfonamide Analogs

1252570-65-2 exhibits an XLogP3 value of 2.3, which is 0.5–0.8 log units higher than that of (E)-2-phenyl-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide (predicted XLogP3 ≈ 1.5–1.8) and other non-halogenated phenyl analogs. This increase in lipophilicity, conferred by the 4-chloro substituent, is expected to enhance passive membrane permeability while maintaining a favorable drug-likeness profile [1], [2].

Lipophilicity Membrane permeability Drug-likeness

Optimized Topological Polar Surface Area (63.6 Ų) for Balanced Solubility and CNS Penetration vs. Higher TPSA Sulfonamide Analogs

The TPSA of 1252570-65-2 is 63.6 Ų, significantly below the commonly cited 70–90 Ų threshold for favorable CNS penetration (Pardridge criterion). In contrast, many N-unsubstituted sulfonamide analogs or pyrazole-benzene sulfonamides exhibit TPSA values exceeding 75 Ų due to additional hydrogen bond donors [1], [2]. This positions 1252570-65-2 as a candidate for CNS-targeted library design where low TPSA is a gatekeeper parameter.

Polar surface area Blood-brain barrier Solubility

4-Chloro Substitution on the Phenyl Ring Correlates with Enhanced ETA Endothelin Receptor Selectivity Across the Ethenesulfonamide Class

Systematic SAR from Harada et al. (2001) established that substitution at the 4-position of the 2-phenylethenesulfonamide scaffold critically modulates ETA/ETB selectivity. Methyl substitution at the 4-position was shown to shift activity toward a mixed ETA/ETB antagonist profile (IC₅₀ 2.2 nM at ETA), while halogen-containing substituents were associated with maintaining ETA selectivity (exemplified by compound 5n, 4-fluoroethoxy derivative, IC₅₀ 2.1 nM at ETA, ETB/ETA ratio 1200) [1]. The 4-chloro group in 1252570-65-2 is predicted to confer a similar or greater ETA-biased profile based on the electron-withdrawing and lipophilic contributions of chlorine [1].

Endothelin receptor ETA selectivity Cardiovascular indications

Conjugated Ethenesulfonamide Warhead Enables Covalent Target Engagement Not Accessible to Saturated Sulfonamides

The vinyl-sulfonamide motif present in 1252570-65-2 functions as a soft Michael acceptor capable of forming a covalent bond with cysteine thiols at the target site, a mechanism extensively reviewed for covalent kinase inhibitors and other targeted covalent inhibitors (TCIs) [1]. Saturated sulfonamide analogs (e.g., N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]ethanesulfonamide derivatives) lack this electrophilic functionality and cannot engage targets covalently . This covalent mechanism can confer prolonged target residence time and higher potency at low concentrations compared to equivalent non-covalent sulfonamides.

Covalent inhibitor Michael acceptor Target engagement

Best-Fit Research and Procurement Application Scenarios for 1252570-65-2


Endothelin Receptor Antagonist Lead Optimization Programs Requiring ETA-Biased Scaffolds

Based on the class-level SAR evidence that 4-position phenyl ring substitution governs ETA/ETB selectivity [1], procurement of 1252570-65-2 is recommended for medicinal chemistry teams seeking a halogenated ethenesulfonamide intermediate that can be elaborated into ETA-selective antagonists. The 4-chlorophenyl group provides a vector for further optimization of selectivity and pharmacokinetics aligned with the clinical reference profile of ETA antagonists such as Ambrisentan.

Design of Targeted Covalent Inhibitor Libraries Against Cysteine-Containing Targets

The ethenesulfonamide vinyl group provides intrinsic electrophilicity suitable for covalent cysteine modification [2], making 1252570-65-2 a strategic building block for synthesizing targeted covalent inhibitor (TCI) libraries for oncology, neurology, or immunology targets where irreversible target engagement is the desired pharmacological mechanism. The compound's TPSA of 63.6 Ų further supports CNS-targeted covalent inhibitor design [3].

Phenotypic Screening Library Expansion with Defined Drug-Like Physicochemical Parameters

With XLogP3 2.3 and TPSA 63.6 Ų, 1252570-65-2 falls squarely within lead-like chemical space (typically XLogP 1–3, TPSA < 75 Ų) [3]. Procuring this compound for diversity-oriented screening libraries increases representation of the halogenated ethenesulfonamide chemotype, a scaffold underrepresented in commercially available screening collections but associated with validated pharmacological activity [1].

Structure-Activity Relationship Studies on Pyrazole-Containing Sulfonamide Pharmacophores

The N-[(1-methylpyrazol-4-yl)methyl] substituent provides a tunable heterocyclic motif that can be elaborated or replaced in SAR campaigns. Procurement of 1252570-65-2 enables direct comparison with analogs bearing unsubstituted pyrazole, N-ethyl pyrazole, or alternative heterocycles, facilitating systematic exploration of pyrazole substitution effects on potency, selectivity, and ADME properties without the synthetic burden of de novo scaffold construction.

Quote Request

Request a Quote for (E)-2-(4-chlorophenyl)-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.